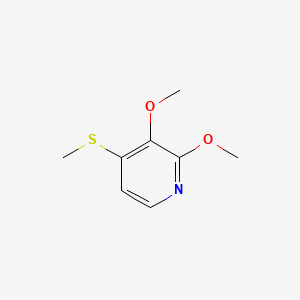

2,3-Dimethoxy-4-(methylthio)pyridine

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2,3-dimethoxy-4-methylsulfanylpyridine |

InChI |

InChI=1S/C8H11NO2S/c1-10-7-6(12-3)4-5-9-8(7)11-2/h4-5H,1-3H3 |

InChI Key |

WXMKRLNYYLLXQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1OC)SC |

Origin of Product |

United States |

Preparation Methods

Direct Methylthiolation of 2,3-Dimethoxypyridine

One common laboratory-scale method involves the reaction of 2,3-dimethoxypyridine with methylthiolating agents such as methylthiol chloride or methyl iodide in the presence of a base.

- Reaction Conditions :

- Base: Sodium hydroxide or tetra-n-butylammonium hydroxide (TBAOH) as a strong base and phase-transfer catalyst.

- Solvent: Aqueous or organic solvent systems.

- Temperature: Moderate heating (e.g., 70°C).

- Mechanism : Nucleophilic substitution at the 4-position of the pyridine ring facilitated by the base, introducing the methylthio group.

- Yields : Reported yields are high, often exceeding 85% in optimized conditions.

- Example : Treatment of 4-chloro-2,3-dimethylpyridine-N-oxide with sodium hydrosulfide followed by methylation with methyl iodide in TBAOH medium.

Multi-Step Synthesis via Chloromethyl and Methylsulfonyl Intermediates

A more elaborate synthetic route involves:

- Step 1 : Chlorination of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid in an organic solvent such as toluene at 10–40°C.

- Step 2 : Conversion of the benzyl chloride to the corresponding nitrile via reaction with alkali metal cyanide in the presence of a phase-transfer catalyst at 60–100°C.

- Step 3 : Condensation of the nitrile with a methyl nicotinate ester in the presence of sodium methoxide or potassium tert-butoxide at 60–110°C.

- Step 4 : Hydrolysis and decarboxylation under acidic conditions (mixture of acetic acid and mineral acid) at 50–115°C.

- Step 5 : Oxidation of the methylthio group to methylsulfonyl using hydrogen peroxide and catalytic sodium tungstate at 10–40°C.

This multi-step route is often used for preparing related pyridine derivatives but can be adapted for 2,3-dimethoxy-4-(methylthio)pyridine by modifying substituents accordingly.

Oxidation and Phase-Transfer Catalysis Approaches

- Oxidation of methylthio-pyridine intermediates to methylsulfonyl derivatives is achieved by controlled addition of 30% hydrogen peroxide at elevated temperatures (around 75°C) over extended periods (up to 24 hours).

- Phase-transfer catalysts such as tetra-n-butylammonium hydroxide facilitate nucleophilic substitutions and alkylations in aqueous-organic biphasic systems, improving yields and reaction rates.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | HCl, toluene solvent | 10–40 | 85–90 | Controlled chlorination of benzyl alcohol |

| 2 | Cyanidation | Alkali metal cyanide, phase-transfer catalyst | 60–100 | 80–95 | Phase-transfer catalysis improves efficiency |

| 3 | Condensation | Sodium methoxide or potassium tert-butoxide, alcohol solvent | 60–110 | 75–85 | Formation of cyanoacetyl pyridine intermediate |

| 4 | Hydrolysis & Decarboxylation | Acetic acid + mineral acid mixture | 50–115 | 70–80 | Acidic hydrolysis and decarboxylation |

| 5 | Oxidation | H₂O₂ + sodium tungstate catalyst | 10–40 | 80–90 | Mild oxidation to methylsulfonyl group |

Green Chemistry Considerations

- The oxidation step using hydrogen peroxide is considered atom-economical and environmentally benign due to water as the only by-product.

- Use of aqueous tetra-n-butylammonium hydroxide as a phase-transfer catalyst reduces the need for harmful organic solvents.

- E-factor analysis (mass of waste per mass of product) for related pyridine syntheses shows values as low as 3.2 in optimized oxidation steps, indicating relatively low waste generation.

Summary of Preparation Routes

| Preparation Route | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct methylthiolation of 2,3-dimethoxypyridine | Simple, fewer steps, uses methylthiol reagents | High yield, straightforward | Requires careful control of regioselectivity |

| Multi-step synthesis via chloromethyl intermediates | Stepwise functional group transformations | High purity, adaptable for scale-up | More complex, longer synthesis time |

| Oxidation with H₂O₂ and phase-transfer catalysis | Green chemistry approach | Environmentally friendly, efficient | Requires precise control of reaction conditions |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.

Substitution: Substitution of methoxy groups can lead to the formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

2,3-Dimethoxy-4-(methylthio)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the methoxy groups are replaced by other functional groups. Additionally, the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different chemical and biological properties .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.